3-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95% (CECP) is a phenolic compound with a wide range of applications in the scientific and industrial fields. CECP is a white crystalline solid with a melting point of around 100°C and a boiling point of around 230°C. It is a highly water-soluble compound and is used as a reagent for various reactions. CECP is a versatile compound that can be used as a catalyst, an intermediate, or a stabilizer in a variety of reactions. It is also used as a raw material in the production of pharmaceuticals, dyes, and other chemicals.
Mechanism of Action
3-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95% is a versatile compound that can be used as a catalyst, an intermediate, or a stabilizer in a variety of reactions. It acts as a Lewis acid, which is an electron-pair acceptor, in the presence of a Lewis base, such as an amine or a carboxylic acid. The Lewis acid-base reaction produces an intermediate, which then undergoes further reactions to produce the desired product.
Biochemical and Physiological Effects
3-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95% is not known to have any direct biochemical or physiological effects in humans. However, it has been used in the synthesis of various pharmaceuticals, dyes, and other chemicals, which may have various biochemical and physiological effects when consumed. Therefore, it is important to be aware of the potential effects of any products containing 3-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95%.
Advantages and Limitations for Lab Experiments
3-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95% is a highly water-soluble compound and is used as a reagent for various reactions. It is a versatile compound that can be used as a catalyst, an intermediate, or a stabilizer in a variety of reactions. It is also relatively inexpensive and can be stored for long periods of time without any significant degradation. However, 3-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95% is a toxic compound and should be handled with care. In addition, it is flammable and should be stored away from sources of ignition.
Future Directions
There are a variety of potential future directions for 3-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95%, including its use in the synthesis of various heterocyclic compounds, such as quinolines, pyrroles, and furans. It could also be used in the synthesis of various polymers and in the synthesis of various metal complexes. In addition, 3-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95% could be used in the synthesis of various pharmaceuticals, dyes, and other chemicals. Finally, 3-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95% could be further studied to determine its potential for use as a catalyst, an intermediate, or a stabilizer in a variety of reactions.
Synthesis Methods
The synthesis of 3-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95% can be achieved through a variety of methods, including the reaction of chloroacetophenone with 4-ethoxycarbonylphenylmagnesium bromide in the presence of a Lewis acid, such as boron trifluoride. This method yields 3-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95% in a yield of around 95%, making it a highly efficient synthesis route. Another method involves the reaction of 4-ethoxycarbonylphenylmagnesium bromide with 3-chloro-5-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide. This method yields 3-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95% in a yield of around 80%.
Scientific Research Applications
3-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95% has been used in a variety of scientific research applications, such as the synthesis of pharmaceuticals, dyes, and other chemicals. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines, pyrroles, and furans. In addition, 3-Chloro-5-(4-ethoxycarbonylphenyl)phenol, 95% has been used in the synthesis of various polymers and in the synthesis of various metal complexes.
properties
IUPAC Name |
ethyl 4-(3-chloro-5-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-2-19-15(18)11-5-3-10(4-6-11)12-7-13(16)9-14(17)8-12/h3-9,17H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZLRAMSLOULNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686115 |
Source
|
Record name | Ethyl 3'-chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261956-30-2 |
Source
|
Record name | Ethyl 3'-chloro-5'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.